molecular formula C7H12N2 B1603617 2-(Piperidin-3-YL)acetonitrile CAS No. 5562-22-1

2-(Piperidin-3-YL)acetonitrile

Cat. No.: B1603617
CAS No.: 5562-22-1
M. Wt: 124.18 g/mol
InChI Key: HZJOVDAZLMBPPZ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-YL)acetonitrile is an organic compound that features a piperidine ring attached to an acetonitrile group. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals and natural products . The presence of the acetonitrile group adds a nitrile functionality, which can be useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-YL)acetonitrile typically involves the reaction of piperidine derivatives with acetonitrile or its equivalents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated acetonitrile under basic conditions . Another approach involves the reductive amination of 3-piperidone with acetonitrile in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-3-YL)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that modulate neurotransmitter receptors or inhibit enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-3-YL)acetonitrile is unique due to its specific ring structure and the position of the nitrile group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Properties

IUPAC Name

2-piperidin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJOVDAZLMBPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624207
Record name (Piperidin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5562-22-1
Record name (Piperidin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyloxycarbonyl-3-cyanomethylpiperidine (Method 22; 12.5 g) was dissolved in ethanol (20 ml) and ethereal HCl (1 ml) and 5% palladium on charcoal (2.0 g) was added. The mixture was shaken under an atmosphere of hydrogen for 2.5 hours. The catalst was filtered and the filtrate evaporated in vacuo. The crude product was dissolved in ethanol and recrystallized from ether. M/z 124 [M+].
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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